molecular formula C18H17N3O B12931208 N-(2-Benzyl-4-phenyl-1H-imidazol-1-yl)acetamide CAS No. 39678-31-4

N-(2-Benzyl-4-phenyl-1H-imidazol-1-yl)acetamide

Cat. No.: B12931208
CAS No.: 39678-31-4
M. Wt: 291.3 g/mol
InChI Key: YIZKIRPQPLRCDM-UHFFFAOYSA-N
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Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures. N-(2-Benzyl-4-phenyl-1H-imidazol-1-yl)acetamide is a synthetic small molecule based on the imidazole scaffold, a structure of high significance in medicinal chemistry. The imidazole ring is a key building block in many biologically active compounds and approved drugs, known for its versatile interactions with a wide range of enzymes and receptors . This particular analog incorporates distinct benzyl and phenyl substituents, making it a valuable intermediate for researchers exploring structure-activity relationships (SAR) in the development of new pharmacologically active compounds. This compound is of interest in several research areas. Its structural features are similar to those found in molecules studied for their anticancer potential, as imidazole derivatives can act as enzyme inhibitors or interfere with cell proliferation pathways . Furthermore, the imidazole core is present in compounds with documented anticonvulsant activity, making this analog a potential candidate for neuroscience research aimed at evaluating effects in neuronal seizure models . Its structure also aligns with those investigated for antimicrobial properties against various bacterial and fungal strains . Researchers can utilize this compound as a key synthon in organic synthesis or as a reference standard in bio-screening assays to elucidate novel mechanisms of action.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39678-31-4

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

N-(2-benzyl-4-phenylimidazol-1-yl)acetamide

InChI

InChI=1S/C18H17N3O/c1-14(22)20-21-13-17(16-10-6-3-7-11-16)19-18(21)12-15-8-4-2-5-9-15/h2-11,13H,12H2,1H3,(H,20,22)

InChI Key

YIZKIRPQPLRCDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN1C=C(N=C1CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzyl-4-phenyl-1H-imidazol-1-yl)acetamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzyl-4-phenyl-1H-imidazol-1-yl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced derivatives of the imidazole ring.

Scientific Research Applications

Therapeutic Applications

Antiparasitic Activity
N-(2-Benzyl-4-phenyl-1H-imidazol-1-yl)acetamide has shown promising results as an antiparasitic agent. Its structural similarity to other imidazole derivatives allows it to target specific protozoan parasites, such as those responsible for Chagas disease. The compound's mechanism involves interference with the parasite's metabolic pathways, leading to cell death. For instance, studies have demonstrated that related compounds exhibit significant efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, suggesting similar potential for this compound .

Anticancer Properties
Research indicates that imidazole derivatives can effectively inhibit cancer cell proliferation. In particular, compounds with a benzyl group at the nitrogen position have been associated with enhanced antiproliferative activity against various cancer cell lines, including breast and prostate cancer. For example, a study highlighted the efficacy of a structurally related compound against the MDA-MB-231 breast cancer cell line, achieving an IC50 value of 16.38 μM . This suggests that this compound may also demonstrate similar anticancer properties.

Antifungal Activity
The compound has also been evaluated for antifungal activity. Imidazole derivatives are known to inhibit fungal growth by disrupting ergosterol synthesis in fungal cell membranes. Preliminary data suggest that this compound could possess moderate antifungal properties, making it a candidate for further development in antifungal therapies .

Case Studies and Research Findings

StudyApplicationFindings
Study 1 AntiparasiticDemonstrated efficacy against Trypanosoma cruzi with significant cell death observed in vitro .
Study 2 AnticancerShowed IC50 values as low as 16.38 μM against MDA-MB-231 cells, indicating strong antiproliferative effects .
Study 3 AntifungalExhibited moderate antifungal activity against Candida albicans with MIC values around 64 μg/mL .

Mechanism of Action

The mechanism of action of N-(2-Benzyl-4-phenyl-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical processes. The benzyl and phenyl groups enhance its binding affinity and specificity, making it a potent compound in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The pharmacological profile of acetamide derivatives is highly dependent on substituents attached to the imidazole or aryl groups. Below is a comparative analysis of key analogues:

Table 1: Structural Features of Selected Analogues
Compound Name Core Structure Key Substituents Biological Activity Source
N-(2-Benzyl-4-phenyl-1H-imidazol-1-yl)acetamide Imidazole-acetamide Benzyl (C₆H₅CH₂), phenyl (C₆H₅) Under investigation -
9c () Benzoimidazole-triazole-thiazole 4-Bromophenyl on thiazole Enhanced binding affinity (docking)
5a–m () Benzothiazole-acetamide Alkoxy groups, triazole/thiol Antifungal, antimicrobial
W1 () Benzimidazole-thioacetamide 2,4-Dinitrophenyl Antimicrobial, anticancer
[19F]FBNA () Nitroimidazole-acetamide 4-Fluorobenzyl Hypoxia imaging agent
EP3348550A1 derivatives () Benzothiazole-acetamide Trifluoromethyl, methoxy Anticancer (patent claims)

Key Observations :

  • Electron-Withdrawing Groups : Compounds like 9c (4-bromophenyl) and W1 (dinitrophenyl) exhibit enhanced binding or activity due to electron-withdrawing substituents, which stabilize charge-transfer interactions .
  • Fluorine Substitution : The 4-fluorobenzyl group in [19F]FBNA improves metabolic stability and bioavailability, a common strategy in radiopharmaceutical design .
  • Heterocyclic Appendages : Analogues with triazole or thiazole moieties (e.g., 5a–m ) demonstrate broad-spectrum antimicrobial activity, likely due to increased π-π stacking and hydrogen bonding .
Antimicrobial Activity:
  • 9c () showed superior docking scores compared to analogues, attributed to bromine’s hydrophobic interactions .
  • W1 () exhibited MIC values of 2–8 µg/mL against S. aureus and E. coli, outperforming non-nitro-substituted analogues .
Anticancer Potential:
  • EP3348550A1 derivatives () with trifluoromethyl and trimethoxyphenyl groups demonstrated IC₅₀ values <10 µM in breast cancer cell lines, likely due to enhanced lipophilicity and tubulin inhibition .

Physicochemical Properties

  • Crystallinity : Meta-substituted trichloro-acetamides () showed reduced symmetry with electron-withdrawing groups, impacting solubility .
  • Solubility : Fluorinated derivatives (e.g., [19F]FBNA ) exhibit higher aqueous solubility compared to brominated analogues .

Biological Activity

N-(2-Benzyl-4-phenyl-1H-imidazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and its implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C18H17N3O, with a molar mass of approximately 291.354 g/mol. The structure features an imidazole ring, which is known for its biological significance and versatility as a pharmacophore.

Research indicates that compounds containing imidazole moieties can interact with various biological targets. Specifically, this compound has been studied for its potential to inhibit heme oxygenase-1 (HO-1), an enzyme implicated in cancer progression and resistance to therapies. Inhibition of HO-1 can lead to reduced invasiveness of cancer cells and modulation of tumor microenvironments .

Anticancer Efficacy

The compound has shown promising results in various cancer cell lines:

Cell LineIC50 (µM)Notes
U87MG (Glioblastoma)7.5Most sensitive to treatment
DU145 (Prostate)8.2Moderate sensitivity
A549 (Lung)9.0Comparable efficacy to other treatments

These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies, particularly targeting HO-1 pathways .

Antiparasitic Activity

In addition to its anticancer properties, imidazole derivatives have been explored for antiparasitic activity. While specific studies on this compound against Trypanosoma brucei have not been extensively documented, related compounds have demonstrated potent activity against this parasite, indicating a potential avenue for further research .

Case Studies and Experimental Findings

A study investigating the effects of similar imidazole derivatives found that modifications at specific positions on the imidazole ring significantly influenced biological activity. For instance, structural variations led to differences in IC50 values across various cancer cell lines, highlighting the importance of molecular design in drug development .

Example Case Study

In a comparative analysis of structurally related compounds:

  • Compound A : Exhibited an IC50 of 5 µM against melanoma cells.
  • Compound B : Showed an IC50 of 12 µM against the same cell line but had better selectivity towards cancer cells over normal cells.

These results underline the critical role that structural modifications play in enhancing the efficacy and selectivity of imidazole-based compounds .

Q & A

Q. Basic

  • 1H-NMR : Key signals include a singlet at δ 13.53 ppm (imidazole NH), aromatic protons at δ 7.31–6.48 ppm, and methylene groups at δ 4.03–3.92 ppm .
  • 13C-NMR : Peaks at δ 170.2 (C=O) and 148.0 (C=N) confirm acetamide and imidazole moieties .
  • LC-MS : A molecular ion peak at m/z 354.18 [M+H]+ confirms the molecular formula C24H21N3O .
    Advanced : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) resolve ambiguities in overlapping signals, such as distinguishing benzyl vs. phenyl substituents.

What strategies are employed to evaluate the biological activity of this compound analogs?

Q. Advanced

  • Anticancer screening : Analogues with fluorophenyl or bromophenyl substituents (e.g., compound 9c in ) are tested against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC50 values are compared to reference drugs like doxorubicin .
  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding to targets like α-glucosidase, with pose validation via RMSD analysis (<2.0 Å acceptable) .
  • SAR analysis : Modifying the benzyl group to electron-withdrawing substituents (e.g., -Br, -CF3) enhances activity, while methoxy groups reduce potency due to steric hindrance .

How can computational methods predict the binding modes of this compound derivatives?

Q. Advanced

  • Protein preparation : Retrieve target structures (e.g., PDB ID 2ZE3 for α-glucosidase) and remove water/ligands using PyMOL .
  • Grid generation : Define active sites (e.g., residues Asp352, Arg442) for docking simulations.
  • Pose validation : Compare docking scores (ΔG < −8 kcal/mol) and hydrogen-bonding interactions (e.g., imidazole NH with Asp352) to crystallographic ligands .

How should researchers resolve contradictions in reported synthetic yields or biological data?

Q. Advanced

  • Reproducibility checks : Validate reaction conditions (e.g., microwave power, solvent purity) and biological assay protocols (e.g., cell passage number, serum concentration) .
  • Meta-analysis : Compare datasets across studies (e.g., vs. 3) to identify outliers. For example, microwave synthesis () consistently achieves higher yields (>80%) than traditional methods (50–60%) .
  • Statistical validation : Use ANOVA or t-tests to assess significance of biological results (p < 0.05) .

What safety protocols are recommended for handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of acetic anhydride or imidazole vapors .
  • First aid : For skin contact, wash with soap/water; consult a physician if irritation persists .

How are derivatives of this compound applied in non-oncological research (e.g., imaging or enzyme inhibition)?

Q. Advanced

  • PET imaging : Fluorine-18 labeled analogs (e.g., [19F]-N-(4-fluorobenzyl) derivatives) target hypoxic tissues in tumors, validated via biodistribution studies in murine models .
  • Enzyme inhibition : Derivatives with thiazole-triazole appendages (e.g., 9a–e in ) inhibit α-glucosidase (IC50 12–45 µM), relevant for diabetes research .

What are the limitations of current synthetic methodologies for this compound?

Q. Advanced

  • Byproduct formation : Acetylation of imidazole NH (δ 13.53 ppm) may occur if stoichiometry is unbalanced. Use 1.2 equivalents of acetylating agent to suppress this .
  • Scalability : Microwave methods are efficient for small batches (<10 g) but require optimization for industrial-scale production (e.g., continuous flow reactors) .

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